1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-nitroaniline moiety linked to an ethylamino-propanol backbone, forming a hydrochloride salt. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride typically involves multiple steps, starting with the nitration of aniline to form 2-chloro-6-nitroaniline. This intermediate is then reacted with ethylene diamine under controlled conditions to introduce the ethylamino group. The final step involves the reaction of the resulting compound with propylene oxide to form the desired product, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process involves the use of industrial-grade reagents and catalysts, along with advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, amino alcohols, and other derivatives that retain the core structure of the original compound.
Scientific Research Applications
1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity, allowing it to bind to and modify biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-nitroaniline: Shares the chloro-nitroaniline moiety but lacks the ethylamino-propanol backbone.
1-ethylamino-2-propanol: Contains the ethylamino-propanol backbone but lacks the chloro-nitroaniline moiety.
Uniqueness
1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O3.ClH/c1-8(16)7-13-5-6-14-11-9(12)3-2-4-10(11)15(17)18;/h2-4,8,13-14,16H,5-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPNUJQRBCKXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNC1=C(C=CC=C1Cl)[N+](=O)[O-])O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.